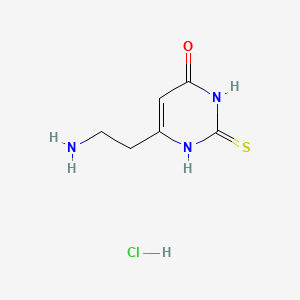
6-(2-Aminoethyl)-2-mercaptopyrimidin-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrimidine ring is replaced by an aminoethyl group.
Addition of the Thiol Group: The thiol group can be introduced through thiolation reactions, where a suitable thiol reagent is used to replace a leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the substituents.
Substitution: The aminoethyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl and thiol groups can form covalent bonds with target proteins, leading to inhibition or activation of their functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol: The non-hydrochloride form of the compound.
2-mercaptopyrimidine: A simpler thiol-substituted pyrimidine.
2-amino-4-hydroxypyrimidine: A pyrimidine with an amino and hydroxyl group.
Uniqueness
6-(2-aminoethyl)-2-sulfanylpyrimidin-4-ol hydrochloride is unique due to the presence of both aminoethyl and thiol groups on the pyrimidine ring, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C6H10ClN3OS |
|---|---|
分子量 |
207.68 g/mol |
IUPAC名 |
6-(2-aminoethyl)-2-sulfanylidene-1H-pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C6H9N3OS.ClH/c7-2-1-4-3-5(10)9-6(11)8-4;/h3H,1-2,7H2,(H2,8,9,10,11);1H |
InChIキー |
PDGIAOIMXVOPMU-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=S)NC1=O)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
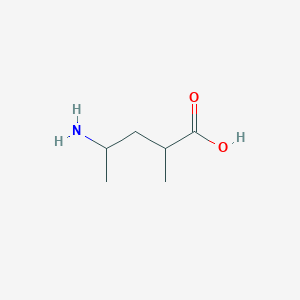

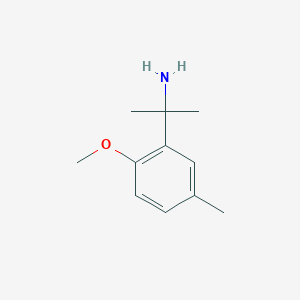


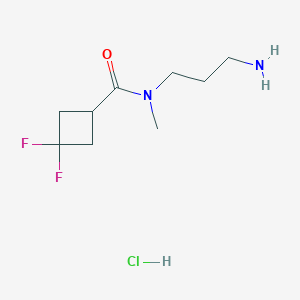
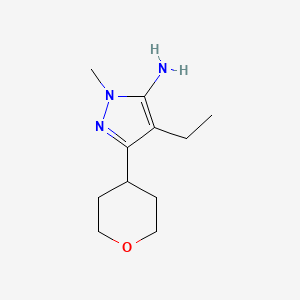
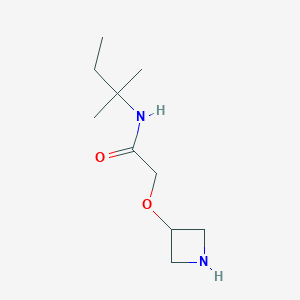
![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)
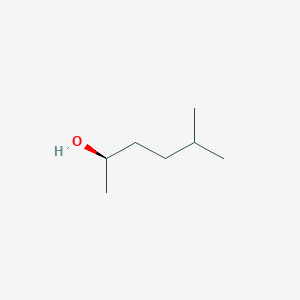
![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)

